4‑ to 8‑Fold Superior Anti‑Pseudomonal Potency of Propikacin vs. Kanamycin B Against Sensitive Pseudomonas aeruginosa
Against four aminoglycoside‑sensitive Pseudomonas aeruginosa clinical isolates, the geometric mean MIC of propikacin (UK‑31,214) was 1.6 μg/mL, whereas kanamycin B showed MIC values that were 8‑ to 16‑fold higher (12.5–25 μg/mL) [1]. The mean difference indicates that propikacin is approximately 8‑fold more potent than kanamycin B against this pathogen. The authors explicitly state that “UK‑31,214 is four to eight times more potent than kanamycin B” against the Pseudomonas isolates tested [1]. In contrast, propikacin was approximately 2‑fold less potent than gentamicin against the same strain panel (mean MIC 1.6 vs. 0.8 μg/mL) [1].
| Evidence Dimension | In vitro antibacterial potency (MIC) against aminoglycoside‑sensitive Pseudomonas aeruginosa |
|---|---|
| Target Compound Data | Propikacin (UK‑31,214) geometric mean/individual MIC range: 1.6 μg/mL across four clinical isolates (Ps48–Ps169) |
| Comparator Or Baseline | Kanamycin B MIC range: 12.5–25 μg/mL; Gentamicin geometric mean/individual MIC: 0.8 μg/mL |
| Quantified Difference | Propikacin is 8‑ to 16‑fold more potent than kanamycin B; approximately 2‑fold less potent than gentamicin |
| Conditions | Diagnostic Sensitivity Test Agar, 2‑fold serial dilution, 18‑h incubation at 37°C; laboratory‑derived reference data from Jevons et al. (supplied in Richardson et al., 1979) |
Why This Matters
Propikacin provides clinically meaningful anti‑pseudomonal coverage that is unattainable with kanamycin B, making it the preferred kanamycin‑class candidate when Pseudomonas aeruginosa is known or suspected.
- [1] Richardson K, Brammer KW, Jevons S, Plews RM, Wright JR. Synthesis and antibacterial activity of 1‑N‑(1,3‑dihydroxy‑2‑propyl)kanamycin B (UK‑31,214). J Antibiot (Tokyo). 1979 Oct;32(10):973‑7. doi:10.7164/antibiotics.32.973. View Source
